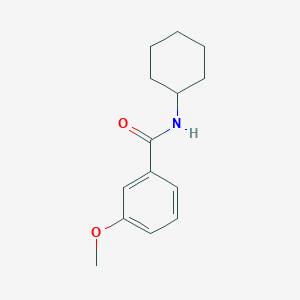![molecular formula C21H28N4O3S B10969787 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B10969787.png)
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide is a complex organic compound with a unique structure that includes a benzothiophene core, a piperazine ring, and a tetrahydrofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiophene intermediate.
Attachment of the Tetrahydrofuran Moiety: This step involves the acylation of the piperazine nitrogen with a tetrahydrofuran-2-ylcarbonyl chloride or similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing nitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiophene or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, under controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: The compound’s unique structure makes it a valuable probe for investigating protein-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide: shares structural similarities with other benzothiophene derivatives and piperazine-containing compounds.
Similar Compounds: This compound, This compound.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural motifs, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H28N4O3S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H28N4O3S/c1-14-4-5-15-16(12-22)20(29-18(15)11-14)23-19(26)13-24-6-8-25(9-7-24)21(27)17-3-2-10-28-17/h14,17H,2-11,13H2,1H3,(H,23,26) |
InChI Key |
OXEBWASXVGDIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)C(=O)C4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbenzyl)acetamide](/img/structure/B10969707.png)
![2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10969715.png)
![3,4-Dimethyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10969717.png)
![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]acetamide](/img/structure/B10969720.png)
![2-[1-(3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969722.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6,8-dimethyl-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B10969730.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10969735.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B10969738.png)

![N,N,4-trimethyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B10969748.png)


![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]acetamide](/img/structure/B10969795.png)
